L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine
Description
L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine is a peptide compound composed of five amino acids: methionine, proline, histidine, asparagine, and threonine
Properties
CAS No. |
865620-10-6 |
|---|---|
Molecular Formula |
C24H38N8O8S |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H38N8O8S/c1-12(33)19(24(39)40)31-21(36)16(9-18(26)34)29-20(35)15(8-13-10-27-11-28-13)30-22(37)17-4-3-6-32(17)23(38)14(25)5-7-41-2/h10-12,14-17,19,33H,3-9,25H2,1-2H3,(H2,26,34)(H,27,28)(H,29,35)(H,30,37)(H,31,36)(H,39,40)/t12-,14+,15+,16+,17+,19+/m1/s1 |
InChI Key |
VNNQGYPVJDMYDT-DLMUZHHOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CCSC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threoninamide
- L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-tryptophan
- L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-leucine
Uniqueness
L-Methionyl-L-prolyl-L-histidyl-L-asparaginyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of methionine, proline, histidine, asparagine, and threonine in a single peptide allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
